methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15664371
InChI: InChI=1S/C17H13BrN4O3S/c1-25-17(24)11-4-2-10(3-5-11)9-19-22-16(23)13-8-12(20-21-13)14-6-7-15(18)26-14/h2-9H,1H3,(H,20,21)(H,22,23)/b19-9+
SMILES:
Molecular Formula: C17H13BrN4O3S
Molecular Weight: 433.3 g/mol

methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate

CAS No.:

Cat. No.: VC15664371

Molecular Formula: C17H13BrN4O3S

Molecular Weight: 433.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate -

Specification

Molecular Formula C17H13BrN4O3S
Molecular Weight 433.3 g/mol
IUPAC Name methyl 4-[(E)-[[5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate
Standard InChI InChI=1S/C17H13BrN4O3S/c1-25-17(24)11-4-2-10(3-5-11)9-19-22-16(23)13-8-12(20-21-13)14-6-7-15(18)26-14/h2-9H,1H3,(H,20,21)(H,22,23)/b19-9+
Standard InChI Key HNDQEHKSSDUNQQ-DJKKODMXSA-N
Isomeric SMILES COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br
Canonical SMILES COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Introduction

Methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties . This specific compound features a methyl benzoate moiety linked to a hydrazone derived from a pyrazole, which is substituted with a bromothiophene group. The structural arrangement suggests potential applications in pharmaceuticals, particularly due to the presence of the pyrazole ring, which is a key motif in several drugs .

Chemical Formula and Molecular Weight

  • Molecular Formula: C17H13BrN4O3S

  • Molecular Weight: 433.3 g/mol

Structural Features

The compound includes a pyrazole ring substituted with a 5-bromo-2-thienyl group, linked via a carbonyl group to a hydrazone, which is further connected to a methyl benzoate moiety. This arrangement is typical of compounds with potential biological activity.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the pyrazole ring and its subsequent modification with the bromothiophene group. Conditions such as temperature control, solvent choice (e.g., ethanol, DMF), and catalysts (e.g., Lewis acids) are crucial for optimizing yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used for monitoring reactions and characterizing products.

Potential Applications

Pyrazole derivatives, including this compound, have been explored for their diverse biological activities. These activities include:

  • Antimicrobial and Anti-inflammatory Properties: Many pyrazoles have shown efficacy against various microbial strains and have anti-inflammatory effects .

  • Anticancer Activities: Some pyrazole derivatives have demonstrated cytotoxicity towards human cancer cell lines, making them candidates for cancer therapy .

  • Pharmaceutical Applications: The structural complexity and biological activity of this compound suggest potential applications in drug development, particularly in areas where pyrazole derivatives have shown promise.

Data Table: Biological Activities of Pyrazole Derivatives

Compound TypeBiological ActivityReference
Pyrazole DerivativesAntimicrobial, Anti-inflammatory, Anticancer
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)Antioxidant, Anticancer

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